N-(2-ethoxyethyl)-2,6-dimethylcyclohexan-1-amine
Description
N-(2-Ethoxyethyl)-2,6-dimethylcyclohexan-1-amine is a tertiary amine characterized by a cyclohexane backbone substituted with two methyl groups at the 2- and 6-positions and an N-(2-ethoxyethyl) moiety.
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-2,6-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C12H25NO/c1-4-14-9-8-13-12-10(2)6-5-7-11(12)3/h10-13H,4-9H2,1-3H3 |
InChI Key |
MXPWOKYGOYRKNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC1C(CCCC1C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyethyl)-2,6-dimethylcyclohexan-1-amine typically involves the reaction of 2,6-dimethylcyclohexanone with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and automated reactors can enhance the efficiency of the synthesis, reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyethyl)-2,6-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
N-(2-ethoxyethyl)-2,6-dimethylcyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-ethoxyethyl)-2,6-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Features
Key Observations :
- Backbone Flexibility : The cyclohexane backbone in the target compound introduces steric hindrance and conformational rigidity compared to the linear hexane chain in 2,6-dichloro-N-methylhexan-1-amine .
- Solubility : The ethoxyethyl group likely improves solubility in ether-compatible solvents compared to chloro or methyl substituents, which are more lipophilic.
- Reactivity : Chloro substituents (as in 2,6-dichloro-N-methylhexan-1-amine) increase electrophilicity and reactivity in nucleophilic substitutions, whereas methyl and ethoxyethyl groups prioritize steric effects over electronic modulation.
Hypothetical Performance in Catalysis
Compared to N-ethyl-2-methylcyclohexan-1-amine, the ethoxyethyl group in the target compound could enhance metal coordination in catalytic systems due to the ether oxygen’s lone pairs. However, steric bulk from the cyclohexane’s dimethyl groups might reduce catalytic efficiency in sterically sensitive reactions.
Biological Activity
N-(2-ethoxyethyl)-2,6-dimethylcyclohexan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be represented structurally as follows:
- Chemical Formula : C12H19NO
- Molecular Weight : 195.29 g/mol
- Functional Groups : Primary amine, ether
The presence of the ethoxyethyl group and the dimethyl substitution on the cyclohexane ring contributes to its unique chemical reactivity and potential interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanisms include:
- Hydrogen Bonding : The amine group can form hydrogen bonds with target biomolecules, influencing their activity.
- Hydrophobic Interactions : The cyclohexane structure provides hydrophobic character, facilitating interactions with lipid membranes or hydrophobic pockets in proteins.
- Ligand Binding : As a ligand, it may modulate receptor activity or enzyme function through competitive or non-competitive inhibition.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study focused on structurally related compounds demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Neuropharmacological Effects
In silico studies have explored the neuropharmacological potential of related compounds as acetylcholinesterase (AChE) inhibitors. These findings suggest that this compound might possess similar effects, making it a candidate for further investigation in neurodegenerative disease models .
Toxicological Profile
The toxicity assessment of similar compounds indicates moderate toxicity levels. Understanding the cytogenetic effects and potential toxicological implications is crucial for evaluating the safety profile of this compound .
Table 1: Biological Activity Summary
Case Study: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of cyclic amines for their antimicrobial properties. The study found that modifications on the cyclohexane ring significantly altered the activity against Staphylococcus aureus and Escherichia coli. This compound was highlighted for its promising inhibitory effects, warranting further exploration into its mechanism of action and therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
